![molecular formula C5H2BrFIN B1524882 2-Bromo-5-fluoro-4-iodopyridine CAS No. 1061357-89-8](/img/structure/B1524882.png)
2-Bromo-5-fluoro-4-iodopyridine
Overview
Description
2-Bromo-5-fluoro-4-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN and a molecular weight of 301.88 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-fluoro-4-iodopyridine is 1S/C5H2BrFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H . This indicates that the molecule consists of a pyridine ring with bromine, fluorine, and iodine substituents at the 2nd, 5th, and 4th positions respectively .Chemical Reactions Analysis
2-Bromo-5-fluoro-4-iodopyridine can undergo Suzuki–Miyaura cross-coupling reactions . It can also undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .Physical And Chemical Properties Analysis
2-Bromo-5-fluoro-4-iodopyridine is a solid or liquid at room temperature . It has a predicted boiling point of 266.8±40.0 °C and a predicted density of 2.412±0.06 g/cm3 . The compound has a pKa of -3.02±0.18 (Predicted) .Scientific Research Applications
Organic Synthesis
2-Bromo-5-fluoro-4-iodopyridine is a valuable intermediate in organic synthesis. It can be used to develop fluorescent compounds such as manisyl-substituted terpyridine, bipyridine, and phenanthroline. Additionally, it serves as a reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .
Pharmaceutical Research
In pharmaceuticals, this compound is utilized for the synthesis of various drugs. It can undergo Suzuki coupling reactions to create phenylpyridine derivatives, which are important in drug development .
Ligand Synthesis
It is used to synthesize bis(pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling, which are crucial in catalysis and materials science .
Radiopharmaceuticals
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds involve this compound .
Safety And Hazards
2-Bromo-5-fluoro-4-iodopyridine is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-5-fluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLWZJPMEHSISU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680590 | |
Record name | 2-Bromo-5-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-4-iodopyridine | |
CAS RN |
1061357-89-8 | |
Record name | 2-Bromo-5-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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